1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

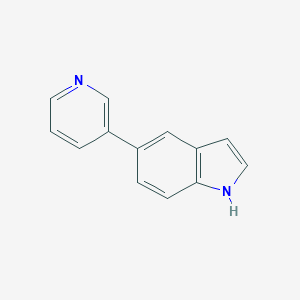

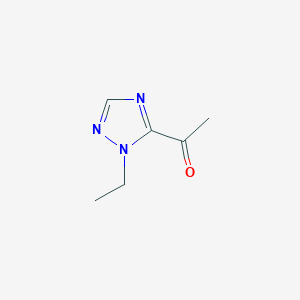

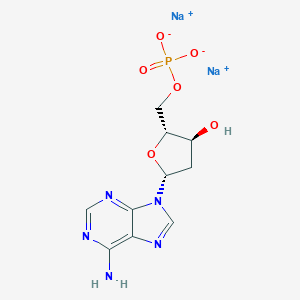

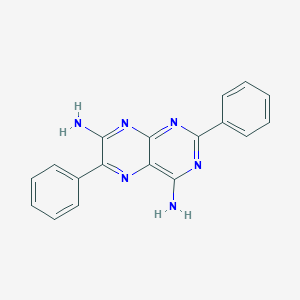

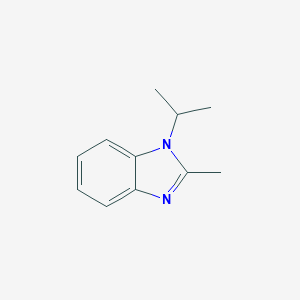

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is a derivative of 1,2,4-triazole . Triazole derivatives are known to be promising anticancer agents . They are also part of the active pharmaceutical scaffolds, which can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone, involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .Molecular Structure Analysis

The molecular structure of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone can be analyzed using its empirical formula, which is C4H8N4 . The molecular weight is 112.1331 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds synthesized from 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone have shown promising antimicrobial properties. For instance, substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have been screened for antimicrobial activity. The derivatives, including Schiff's bases and prop-2-en-1-ones derived from these triazoles, exhibited notable antimicrobial effects (Holla et al., 2005).

Corrosion Inhibition

The triazole derivatives, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated high inhibition efficiency, which increases with concentration and provides insights into the adsorption behavior on metal surfaces (Jawad et al., 2020).

Antifungal Properties

New 1,2,4-triazole derivatives with a difluoro(heteroaryl)methyl moiety have been developed and tested for their antifungal activities. These compounds, particularly those with specific structural features, have shown significant antifungal activities against a range of yeasts and filamentous fungi, offering potential as antifungal agents (Eto et al., 2000).

Agricultural Applications

The chemical synthesis and characterization of triazole derivatives, such as 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, have been explored for their potential use in agriculture. These compounds are key intermediates in the synthesis of agricultural fungicides, demonstrating the utility of triazole derivatives in crop protection (Ji et al., 2017).

Photophysical Properties

The synthesis and photophysical characterization of triazole compounds have been a subject of interest, with studies focusing on their optical properties. These properties are crucial for applications in materials science, particularly in the development of luminescent materials and optical sensors (Pye et al., 2010).

Propiedades

IUPAC Name |

1-(2-ethyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBDZIQLNHAEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)